Cas no 2138419-01-7 (5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)

5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol 化学的及び物理的性質
名前と識別子
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- 2138419-01-7
- 5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol
- EN300-801386
- 5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol
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- インチ: 1S/C14H17NO3/c1-14(2,18-4)13-11(16)8-9-10(15-13)6-5-7-12(9)17-3/h5-8,16H,1-4H3
- InChIKey: RJEISKBRQFFPOS-UHFFFAOYSA-N
- SMILES: O(C)C(C)(C)C1C(=CC2C(=CC=CC=2N=1)OC)O
計算された属性
- 精确分子量: 247.12084340g/mol
- 同位素质量: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 51.6Ų
5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-801386-5.0g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-801386-0.05g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
Enamine | EN300-801386-0.5g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
Enamine | EN300-801386-10.0g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
Enamine | EN300-801386-0.1g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-801386-2.5g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-801386-0.25g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
Enamine | EN300-801386-1.0g |
5-methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol |
2138419-01-7 | 95.0% | 1.0g |
$842.0 | 2025-02-21 |
5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-olに関する追加情報
5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol: A Comprehensive Overview
5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol, also known by its CAS number NO2138419-01-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule features a quinoline skeleton with specific substituents: a methoxy group at position 5, a 2-methoxypropan-2-yl group at position 2, and a hydroxyl group at position 3. These substituents contribute to the compound's unique chemical properties and potential applications.
The synthesis of 5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol involves a series of carefully designed organic reactions. Researchers have employed various strategies, including Friedländer-type annulation reactions and directed metalation, to construct the quinoline core. The introduction of the methoxy and hydroxyl groups is typically achieved through nucleophilic aromatic substitution or oxidation reactions. The presence of the 2-methoxypropan-2-yl group adds steric bulk to the molecule, which can influence its solubility, stability, and interactions with biological targets.
Recent studies have highlighted the potential of 5-Methoxy derivatives as promising candidates in drug discovery. For instance, investigations into the antiproliferative effects of this compound have revealed its ability to inhibit cancer cell growth in vitro. The hydroxyl group at position 3 plays a critical role in these activities, as it facilitates hydrogen bonding and enhances bioavailability. Additionally, the methoxy groups contribute to the compound's lipophilicity, which is essential for crossing biological membranes.
The structural uniqueness of 5-Methoxy-quionlinol derivatives has also made them valuable in materials science. Researchers have explored their use as precursors for advanced materials such as conductive polymers and coordination complexes. The quinoline skeleton provides a rigid framework that can be further functionalized to tailor electronic properties for specific applications.
In terms of pharmacokinetics, 5-Methoxy-quionlinol derivatives exhibit favorable absorption profiles due to their balanced hydrophilic-lipophilic properties. However, further studies are required to optimize their bioavailability and minimize potential toxicity. Preclinical trials have shown that these compounds demonstrate selective cytotoxicity against cancer cells while sparing normal cells, suggesting their potential as targeted therapies.
The development of novel synthetic routes for CAS NO2138419-01-7 continues to be an active area of research. Green chemistry approaches, such as catalytic asymmetric synthesis and microwave-assisted reactions, are being explored to enhance efficiency and reduce environmental impact. These advancements not only improve the scalability of production but also pave the way for large-scale manufacturing.
In conclusion, 5-Methoxy-quionlinol derivatives, represented by CAS number NO2138419017, hold immense promise across multiple disciplines. From drug discovery to materials science, their unique chemical properties make them versatile tools for innovation. As research progresses, it is anticipated that these compounds will find applications in treating various diseases and developing advanced materials with tailored functionalities.
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